1-Cyano-6-methoxynaphthalene

Overview

Description

Molecular Structure Analysis

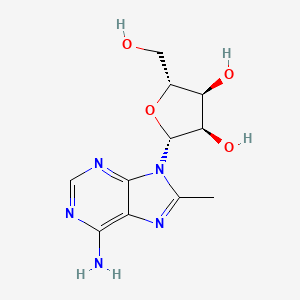

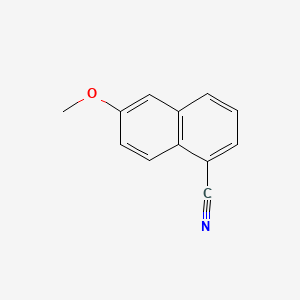

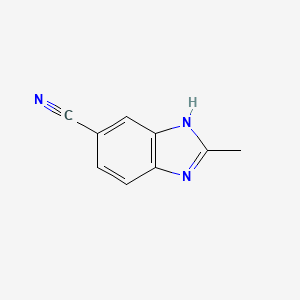

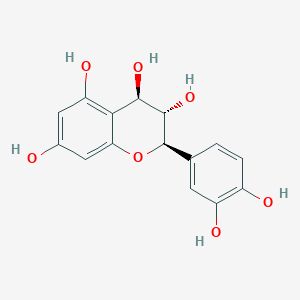

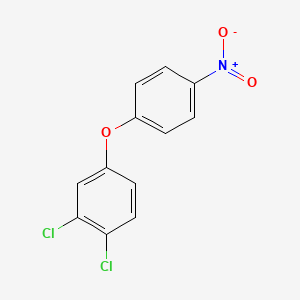

The molecular formula of 1-Cyano-6-methoxynaphthalene is C12H9NO . A novel cyano group containing small molecule was synthesized and characterized. Experimental and Density Functional Theory (DFT) studies were performed to investigate its vibrational frequencies, absorption characteristics, and molecular orbital energy levels .Chemical Reactions Analysis

1-Cyano-6-methoxynaphthalene is used as a reactant in various chemical reactions . For instance, the cyanosilylation was performed using metavanadate catalysts, and in situ measurements revealed the formation of certain compounds under reaction conditions .Physical And Chemical Properties Analysis

The molecular weight of 1-Cyano-6-methoxynaphthalene is 183.21 . Naphthalene derivatives exhibit unique photo physical and chemical properties .Scientific Research Applications

Fluorescence Spectroscopy

1-Cyano-6-methoxynaphthalene: has been utilized in fluorescence spectroscopy due to its ability to undergo shifts in absorption maxima and increases in fluorescence intensities when substituted on the naphthalene chromophore . This property is particularly useful in the study of molecular interactions and dynamics within various systems.

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of 1-Cyano-6-methoxynaphthalene have shown a range of therapeutic properties. They have been incorporated into molecules that exhibit anti-inflammatory, anti-psychotic, and anti-cancer activities, among others . This versatility makes it a valuable scaffold for drug development.

Organic Synthesis

As a building block in organic synthesis, 1-Cyano-6-methoxynaphthalene is used to construct complex organic compounds. Its cyano and methoxy groups make it a reactive intermediate for various synthetic pathways, contributing to the synthesis of pharmacologically active compounds.

Fluorescence Labeling

The compound’s role in fluorescence labeling is significant, especially in the development of assays for protein binding studies. It has been used to label diacylglycerol lactones, which are probes for protein kinase C, a key player in cellular signal transduction .

Biological Studies

In biological research, 1-Cyano-6-methoxynaphthalene derivatives have been synthesized for their potential biological activities. These compounds are studied for their inhibitory effects against various microorganisms, providing insights into new antimicrobial agents .

Material Science

This compound finds applications in material science, particularly in the development of light-emitting diodes (LEDs) and as corrosion inhibitors. Its structural properties contribute to the advancement of materials with improved performance and durability .

Technology Development

1-Cyano-6-methoxynaphthalene: is also relevant in technology development, where it contributes to the creation of cyanoacrylate adhesives. These adhesives are known for their rapid curing and strong bonding capabilities, useful in engineering and medical applications .

Pharmaceutical Research

Lastly, in pharmaceutical research, 1-Cyano-6-methoxynaphthalene is an impurity standard in certain drugs like Naproxen. Monitoring and studying such impurities are crucial for ensuring the safety and efficacy of pharmaceutical products .

Future Directions

1-Cyano-6-methoxynaphthalene, due to its unique properties, has potential for future research and development in various fields. The philosophy of sustainable development is prevailing worldwide, and catalytic chemistry, which involves compounds like 1-Cyano-6-methoxynaphthalene, will play a crucial role in sustainable economic development .

Mechanism of Action

Target of Action

It’s known that the compound is used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions, it might be involved in pathways related to carbon–carbon bond formation .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds .

properties

IUPAC Name |

6-methoxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQFNNJLLVRLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227840 | |

| Record name | 1-Naphthalenecarbonitrile, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyano-6-methoxynaphthalene | |

CAS RN |

77029-01-7 | |

| Record name | 1-Naphthalenecarbonitrile, 6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077029017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenecarbonitrile, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-](/img/structure/B1596261.png)